2-Chloro-5-(3-nitrobenzoyl)pyridine
Overview
Description
2-Chloro-5-(3-nitrobenzoyl)pyridine is a chemical compound with the molecular formula C₁₄H₈ClN₂O₃ It is characterized by a pyridine ring substituted with a 3-nitrobenzoyl group at the 5-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-nitrobenzoyl)pyridine typically involves the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Benzoylation: The nitro-substituted pyridine is then treated with benzoyl chloride in the presence of a suitable base, such as triethylamine, to introduce the benzoyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(3-nitrobenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to a nitroso or nitrate group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in a polar solvent.
Major Products Formed:
Oxidation: 2-Chloro-5-(3-nitroso)benzoylpyridine.
Reduction: 2-Chloro-5-(3-aminobenzoyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(3-nitrobenzoyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-(3-nitrobenzoyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The chlorine atom can also participate in electrophilic substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
2-Chloro-5-nitrobenzoic acid
5-Chloro-2-nitrobenzoic acid
3-Nitrosalicylic acid
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3/c13-11-5-4-9(7-14-11)12(16)8-2-1-3-10(6-8)15(17)18/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKHOESPYDIQIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.